molecular formula C26H29N3O6 B2968636 Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899972-46-4

Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2968636
CAS No.: 899972-46-4
M. Wt: 479.533
InChI Key: ULKLAZDHJJYJTE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that incorporates several structural motifs, including a benzo[d][1,3]dioxole ring , an ethoxy group, and a spiro configuration. The benzo[d][1,3]dioxole ring is a common motif in many natural products and synthetic compounds, and it has important pharmaceutical and biological applications .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system . This ring system is often part of a donor-linker-acceptor conjugated system .

Scientific Research Applications

Synthetic Routes and Chemical Transformations Research into the synthesis of complex organic compounds has led to the development of novel synthetic routes. For instance, Mohamed (2021) described a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing methods for creating compounds with potential biological activity through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives (Mohamed, 2021). Similarly, Huard et al. (2012) reported on the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting the utility of ethyl 3-amino-1H-pyrazole-4-carboxylate in synthesizing N-2 tert-butyl pyrazolospirolactam cores, indicating a streamlined synthesis process that could be relevant to the synthesis of related compounds (Huard et al., 2012).

Antimicrobial Activity The exploration of new compounds with antimicrobial properties is crucial in the fight against resistant strains of bacteria and fungi. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, demonstrating the potential of structurally related compounds in providing new antimicrobial agents (Patel et al., 2011).

Antitumor and Antioxidant Activities The search for compounds with antitumor and antioxidant activities is a significant area of research. Bialy and Gouda (2011) discussed the synthesis and evaluation of new benzothiophenes, indicating the role of cyanoacetamide in heterocyclic chemistry and the promising antioxidant activities of some synthesized products, suggesting the potential of similar compounds in antitumor and antioxidant research (Bialy & Gouda, 2011).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines

Mode of Action

The exact mode of action of this compound is currently unknown. Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect various downstream cellular processes, including cell division and intracellular transport.

Result of Action

Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells

Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6/c1-3-31-22-7-5-6-18-20-15-19(17-8-9-21-23(14-17)34-16-33-21)27-29(20)26(35-24(18)22)10-12-28(13-11-26)25(30)32-4-2/h5-9,14,20H,3-4,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKLAZDHJJYJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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